molecular formula C5H9NO2 B13288664 3-(Aminomethyl)oxolan-2-one

3-(Aminomethyl)oxolan-2-one

Cat. No.: B13288664
M. Wt: 115.13 g/mol
InChI Key: KACIABQWTKOKIS-UHFFFAOYSA-N
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Description

3-(Aminomethyl)oxolan-2-one is a chemical compound with the molecular formula C5H9NO2. It is also known as 3-(aminomethyl)dihydrofuran-2(3H)-one. This compound is characterized by the presence of an aminomethyl group attached to an oxolan-2-one ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)oxolan-2-one typically involves the reaction of oxirane with ammonia or an amine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the opening of the oxirane ring and the subsequent formation of the oxolan-2-one structure.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through a continuous flow process. This method involves the use of a reactor system where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)oxolan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxolan-2-one ring to a more saturated structure.

    Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives of this compound.

    Reduction: Saturated derivatives of the oxolan-2-one ring.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(Aminomethyl)oxolan-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)oxolan-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The oxolan-2-one ring can also participate in various chemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Oxazolidin-2-ones: These compounds share a similar oxolan-2-one ring structure but differ in the substituents attached to the ring.

    Aminomethyl derivatives: Compounds with an aminomethyl group attached to different ring structures.

Uniqueness

3-(Aminomethyl)oxolan-2-one is unique due to its specific combination of an aminomethyl group and an oxolan-2-one ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.

Properties

IUPAC Name

3-(aminomethyl)oxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c6-3-4-1-2-8-5(4)7/h4H,1-3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACIABQWTKOKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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